2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-
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Overview
Description
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- is a complex organic compound with the molecular formula C20H21NO4. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds, making them versatile lead compounds for designing powerful bioactive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is commonly used due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of pyrrolidinones, including 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-, often involves the treatment of aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts . This process is carried out in a tubular reactor packed with the solid catalyst, achieving product yields of 75-85% .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic effects, including its use in drug development for treating various diseases . Industrially, it is used as a solvent, surfactant, and catalyst in the production of detergents, pigments, and dyes .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- include other pyrrolidinone derivatives such as N-methyl-2-pyrrolidinone, 2-pyrrolidone, and 5-hydroxy-2-pyrrolidinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications.
Uniqueness: The uniqueness of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]- lies in its specific substituents, which confer distinct properties and enhance its potential as a bioactive agent. The presence of the 4-methoxy-9H-xanthen-9-yl group, in particular, contributes to its unique chemical and biological characteristics .
Properties
CAS No. |
820210-94-4 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-24-17-8-4-6-15-13(11-12-21-18(22)9-10-19(21)23)14-5-2-3-7-16(14)25-20(15)17/h2-8,13,18,22H,9-12H2,1H3 |
InChI Key |
JBQSHELFXFVLRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4C(CCC4=O)O |
Origin of Product |
United States |
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